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Introduction: Aclerastide (NorLeus3-angiotensin(1-7)), a peptide analog of angiotensin II, was
investigated as a potential therapeutic agent for chronic wounds, particularly diabetic foot
ulcers (DFUSs).[1][2] Despite showing initial promise in some preclinical models, Aclerastide
ultimately failed in Phase Il clinical trials for the treatment of DFUs.[1][2] Subsequent in-depth
preclinical studies were conducted to investigate the potential mechanisms underlying this
failure. This technical guide provides a comprehensive overview of these preclinical
investigations, focusing on the experimental protocols, quantitative data, and elucidated
signaling pathways in relevant animal models.

Core Preclinical Investigation: Diabetic Wound
Healing in db/db Mice

The primary animal model utilized to re-evaluate Aclerastide's efficacy and mechanism was
the genetically diabetic db/db mouse. This model is widely used for studying delayed wound
healing as it mimics key aspects of type 2 diabetes in humans, such as obesity and
hyperglycemia.[1]

Experimental Workflow

The general workflow for the pivotal preclinical study is outlined below.
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Caption: Workflow for the db/db mouse diabetic wound healing study.
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Data Presentation: Quantitative Findings

The following tables summarize the key quantitative results from the preclinical studies on
Aclerastide.

Table 1: Efficacy Assessment - Wound Closure in db/db
Mice
This table presents the percentage of wound closure at different time points for each treatment

group. Data indicates that Aclerastide did not accelerate wound healing compared to the
vehicle control.

Statistical
Treatment 5 Day 7 (% Day 10 (% Day 14 (% Significanc
ose
Group Closure) Closure) Closure) e (vs.
Vehicle)
Vehicle
N/A ~40% ~60% ~75% N/A
(Water)
P > 0.05 (No
Aclerastide 100 u g/day ~40% ~60% ~75% significant
difference)[1]
P =0.008
ND-336 (Day 10), P =
100 p g/day ~55% ~80% ~95%
(Control) 0.0001 (Day
14)[1]

Data are approximated from graphical representations in the source material.[1][3][4]

Table 2: Mechanistic Assessment - Reactive Oxygen
Species (ROS) and Active MMP-9 Levels

This table details the fold-change in ROS and active Matrix Metalloproteinase-9 (MMP-9) levels
following Aclerastide treatment compared to the vehicle control.
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Fold Change Statistical

Analyte Time Point (Aclerastide vs. Significance (P-
Vehicle) value)

Reactive Oxygen )

_ Day 1 3.0-fold increase[1] < 0.05[4]

Species (ROS)

Day 2 2.4-fold increase[1] < 0.01[4]

Active MMP-9 Day 1 2.7-fold increase[1][4] < 0.05[1][4]

Day 2 2.5-fold increase[1][4] < 0.05[1][4]

Elucidated Signaling Pathway

Studies revealed that Aclerastide, as an angiotensin Il analog, induces a signaling cascade
that is detrimental to wound healing in the diabetic mouse model. It elevates levels of ROS,
which in turn upregulates the expression and activity of MMP-9, a protease known to impair

wound repair when overactive.[1][2]
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Proposed Detrimental Pathway of Aclerastide in Diabetic Wounds
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Caption: Aclerastide's proposed mechanism of action in diabetic wounds.

Experimental Protocols

Detailed methodologies are provided for key experiments to ensure clarity and reproducibility.

Animal Model and Wound Creation

e Animal Model: Female db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), with a body weight of
37.5 £ 3 g, were used.[1] Animals were confirmed to be diabetic if their blood glucose was >
250 mg/dl.[1] All studies were conducted in accordance with NIH guidelines and approved by
the Institutional Animal Care and Use Committee at the University of Notre Dame.[1]
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» Wound Creation: Mice were anesthetized using isoflurane. A single 8-mm diameter, full-
thickness excisional wound was created on the shaved dorsal thorax using a biopsy punch.
[1] The wound was subsequently covered with a Tegaderm dressing.[1]

Treatment Administration

e Group Allocation: One day after wound creation, animals were randomly assigned to
treatment groups (n=12-13 mice per group initially).[1][3]

o Compounds: Aclerastide (NorLeu3-angiotensin(1-7)) was custom-synthesized.[1]

o Administration: Wounds were treated topically once daily for 14 days. The treatments were:
o Vehicle: Water[1][4]
o Aclerastide: 100 pg dissolved in water, applied directly to the wound.[1][4]

o Positive Control: ND-336 (an MMP-9 inhibitor) at 100 p g/wound/day .[1][4]

In Vivo Imaging for Reactive Oxygen Species (ROS)

e Procedure: On days 1 and 2 post-wounding, a subset of mice (n=3 per group per time point)
was anesthetized.[1]

o Reagent: The chemiluminescent probe L-012 was injected intraperitoneally at a dose of 25
ma/kg.[1][4]

e Imaging: Bioluminescence was quantified using an in vivo imaging system to measure the
levels of ROS in the wound area.[1]

Analysis of Active MMP-9

o Sample Collection: Wound tissues were collected from a subset of mice on days 1 and 2.[1]

o Methodology: An affinity resin that specifically binds to the active forms of MMPs was used.
[1][4] The captured active MMPs were then identified and quantified using proteomics.[1][4]

o Confirmation: In-situ zymography with DQ-Gelatin was also used to confirm the increased
MMP-9 activity in aclerastide-treated wounds.[3]
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Statistical Analysis

e Wound Closure: The Mann-Whitney U two-tailed test was used to determine statistical
significance between groups.[1][3][4]

e ROS and MMP-9 Levels: The Student's t two-tailed test was used to compare treatment
groups to the vehicle control.[1][4]

 Significance Level: A P-value of < 0.05 was considered statistically significant.[1]

Conclusion

Preclinical re-evaluation of Aclerastide in a clinically relevant db/db diabetic mouse model
demonstrated that, under a dosing regimen mimicking clinical trials, the compound does not
accelerate wound healing.[1][3] The underlying mechanism for this lack of efficacy is attributed
to a significant upregulation of reactive oxygen species and, consequently, a detrimental
increase in the activity of MMP-9 within the wound bed.[1][2] These findings suggest that the
pro-inflammatory and matrix-degrading effects induced by Aclerastide may counteract any
potential beneficial effects on cell migration and angiogenesis, leading to a net neutral or
negative impact on the healing process in diabetic wounds.[4] This case highlights the critical
importance of thoroughly understanding a drug's complete mechanism of action in relevant
animal models before advancing to late-stage clinical trials.

Need Custom Synthesis?
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 To cite this document: BenchChem. [Aclerastide Preclinical Studies in Animal Models: A
Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666543#preclinical-studies-of-aclerastide-in-animal-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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